molecular formula C25H26N2O6S B6560601 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 946383-03-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6560601
CAS No.: 946383-03-5
M. Wt: 482.5 g/mol
InChI Key: HWWUXOISVPGQBF-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and a 3-methoxyphenoxy acetamide moiety at the 6-position.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-20-9-11-23(12-10-20)34(29,30)27-14-4-5-18-15-19(8-13-24(18)27)26-25(28)17-33-22-7-3-6-21(16-22)32-2/h3,6-13,15-16H,4-5,14,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWUXOISVPGQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been explored, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

  • Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on core scaffolds, substituents, synthesis, and inferred biological activities.

Structural Analogues and Core Scaffolds
Compound Name / ID (Evidence Source) Core Structure Key Substituents Functional Groups
Target Compound Tetrahydroquinoline 4-Methoxybenzenesulfonyl (1-position), 3-Methoxyphenoxy acetamide (6-position) Sulfonamide, Acetamide
: N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-... (Acyl CoA inhibitor) Tetrahydroisoquinoline Trifluoroacetyl, Cyclopropylethyl Sulfonamide, Trifluoroacetyl
: N-Benzyl derivatives (Orexin 1 antagonists) Tetrahydroisoquinoline Benzyl, Piperidinyl, Methoxy Acetamide, Ether, Amide
: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene Chloro, Nitro, Methylsulfonyl Sulfonamide, Acetamide

Key Observations :

  • The tetrahydroquinoline/tetrahydroisoquinoline core is shared with and compounds, which are associated with enzyme inhibition () and receptor antagonism ().
  • ’s simpler benzene-based structure demonstrates how sulfonamide-acetamide hybrids can exhibit diverse intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Comparison :

  • The target compound’s methoxy groups may require milder reaction conditions compared to ’s trifluoroacetyl group, which involves reactive anhydrides.

Key Insights :

  • The target’s methoxy groups may enhance membrane permeability compared to ’s nitro substituents, which are more polar .
  • The sulfonamide group in the target and compounds could facilitate binding to enzymes via active-site interactions, as seen in acyltransferase inhibition .
Structure-Activity Relationships (SAR)
  • Methoxy Substitution: The 3-methoxyphenoxy group in the target compound may mimic natural ligands (e.g., catecholamines), enhancing receptor affinity compared to ’s benzyl derivatives.
  • Sulfonamide Positioning : The 4-methoxybenzenesulfonyl group at the 1-position (target) versus the 6-sulfonamide in may alter steric hindrance and target engagement.
  • Acetamide Flexibility: The phenoxy-acetamide chain in the target compound could provide conformational flexibility absent in ’s rigid nitro-substituted analog .

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, and it features a tetrahydroquinoline core with a methoxybenzenesulfonyl group. The structural complexity of this compound suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.49 g/mol
IUPAC NameThis compound
SMILESCOc(cc1)ccc1S(N(CCC1)c(cc2)c1cc2NC(COc1ccccc1)=O)(=O)=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include alkylation and condensation processes. The specific synthetic pathway can influence the yield and purity of the final product.

Osteoclast Inhibition

Recent findings highlight the importance of compounds in regulating osteoclast activity, which is crucial for bone health. Although not directly tested on our compound, related acetamide derivatives have demonstrated significant inhibitory effects on osteoclastogenesis and bone resorption activities in vitro . This suggests a possible avenue for further investigation into the effects of this compound on bone metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Anticonvulsant Screening : In a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds were assessed for their ability to prevent seizures using maximal electroshock (MES) tests. Results indicated that certain derivatives showed significant protective effects at specific dosages .
  • Bone Health : Research on related acetamides revealed their potential as therapeutic agents for conditions like osteoporosis by inhibiting osteoclast formation and activity . This highlights the relevance of exploring this compound for similar applications.

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